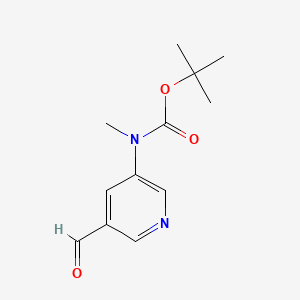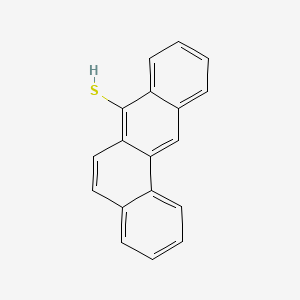
BENZ(a)ANTHRACENE-7-THIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE-7-THIOL is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound features a thiol group (-SH) attached to the seventh position of the benz[a]anthracene structure, which consists of four fused benzene rings. The presence of the thiol group imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-7-THIOL typically involves the introduction of a thiol group to the benz[a]anthracene structure. One common method is the thiolation of benz[a]anthracene using thiolating agents such as thiourea or hydrogen sulfide under acidic or basic conditions. The reaction conditions, including temperature and solvent, can vary depending on the specific thiolating agent used.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of thiolating agent and reaction conditions is crucial to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
BENZ(a)ANTHRACENE-7-THIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form benz[a]anthracene.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benz[a]anthracene.
Substitution: Various substituted benz[a]anthracene derivatives.
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE-7-THIOL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in cancer research due to its structural similarity to known carcinogens.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of BENZ(a)ANTHRACENE-7-THIOL involves its interaction with cellular components, particularly nucleic acids and proteins. The thiol group can form covalent bonds with these macromolecules, potentially leading to mutagenic or carcinogenic effects. The compound may also undergo metabolic activation, forming reactive intermediates that can further interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz[a]anthracene: The parent compound without the thiol group.
7,12-Dimethylbenz[a]anthracene: A derivative with two methyl groups, known for its potent carcinogenicity.
Benzo[a]pyrene: Another PAH with a similar structure and carcinogenic properties.
Uniqueness
BENZ(a)ANTHRACENE-7-THIOL is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological effects. This makes it a valuable compound for studying the interactions of PAHs with biological systems and for developing new materials with specific properties.
Propriétés
Numéro CAS |
63018-57-5 |
|---|---|
Formule moléculaire |
C18H12S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
benzo[a]anthracene-7-thiol |
InChI |
InChI=1S/C18H12S/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H |
Clé InChI |
BYDZSGUMFLJKLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B13941945.png)



![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)
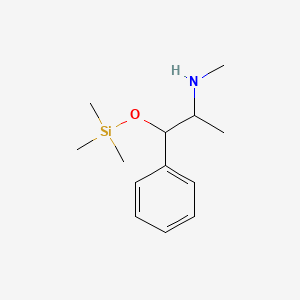

![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
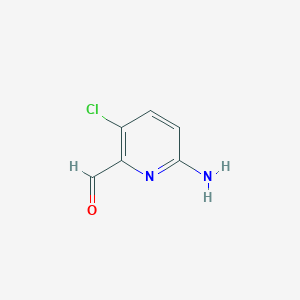
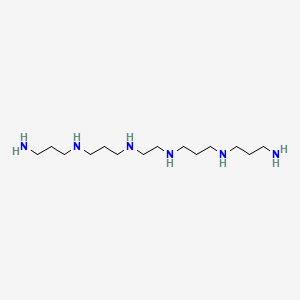

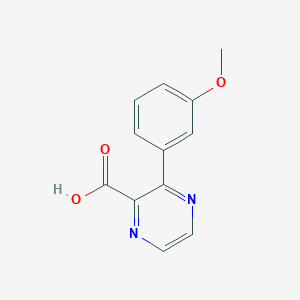
![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
